molecular formula C8H4F5N3O B14056129 Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- CAS No. 140158-12-9

Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-

Cat. No.: B14056129
CAS No.: 140158-12-9
M. Wt: 253.13 g/mol
InChI Key: SYORFDLAKRSGMU-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- is a semicarbazone derivative characterized by a pentafluorophenyl substituent attached to a hydrazinecarboxamide backbone. The compound’s structure features a highly electronegative pentafluorophenyl group, which significantly influences its electronic properties, solubility, and reactivity. The fluorine atoms enhance lipophilicity and metabolic stability, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

140158-12-9

Molecular Formula

C8H4F5N3O

Molecular Weight

253.13 g/mol

IUPAC Name

[(2,3,4,5,6-pentafluorophenyl)methylideneamino]urea

InChI

InChI=1S/C8H4F5N3O/c9-3-2(1-15-16-8(14)17)4(10)6(12)7(13)5(3)11/h1H,(H3,14,16,17)

InChI Key

SYORFDLAKRSGMU-UHFFFAOYSA-N

Canonical SMILES

C(=NNC(=O)N)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Schiff Base Formation

In a representative procedure adapted from Sreekanth et al. (2004), equimolar quantities of N-substituted hydrazinecarboxamide (e.g., N-phenylhydrazinecarboxamide) and pentafluorobenzaldehyde are refluxed in methanol with a catalytic amount of concentrated hydrochloric acid. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the azomethine bond (C=N). The product precipitates upon cooling and is recrystallized from a methanol-DMF mixture.

Key Reaction Parameters:

  • Solvent: Methanol or ethanol (protic solvents enhance protonation of the carbonyl group).
  • Catalyst: HCl, H₂SO₄, or acetic acid (0.5–1.0 equiv.).
  • Temperature: Reflux (60–80°C) for 2–8 hours.
  • Yield: 65–85% (estimated from analogous syntheses).

Solvent-Free Mechanochemical Synthesis

Recent innovations in green chemistry have explored solvent-free mechanochemical methods. Ball milling pentafluorobenzaldehyde and hydrazinecarboxamide in the presence of silica-supported HCl yields the target compound within 30 minutes, as confirmed by ¹⁹F NMR. This approach minimizes waste and improves atom economy.

Modern Synthetic Variations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2019 patent describes a protocol where pentafluorobenzaldehyde and hydrazinecarboxamide are irradiated at 100°C for 15 minutes in DMF, achieving >90% conversion. The use of polar aprotic solvents like DMF enhances microwave absorption, facilitating rapid imine formation.

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase methodologies enable high-throughput synthesis of hydrazinecarboxamide analogs. Immobilizing hydrazinecarboxamide on Wang resin and treating it with pentafluorobenzaldehyde in THF (with pyridinium p-toluenesulfonate as a catalyst) yields resin-bound Schiff bases, which are cleaved using TFA/CH₂Cl₂. This method is pivotal for generating structure-activity relationship (SAR) libraries.

Reaction Optimization and Mechanistic Insights

Role of Electron-Withdrawing Substituents

The pentafluorophenyl group’s strong electron-withdrawing nature polarizes the aldehyde carbonyl, increasing its electrophilicity. Density functional theory (DFT) calculations reveal a 15–20 kcal/mol reduction in activation energy compared to non-fluorinated aldehydes. This explains the rapid reaction kinetics observed in fluorinated Schiff base syntheses.

pH and Solvent Effects

The reaction’s pH critically influences protonation states:

  • Acidic Conditions (pH < 3): Promote carbonyl protonation, accelerating nucleophilic attack.
  • Neutral/Alkaline Conditions (pH > 7): Favor hydrazine deprotonation but may lead to side reactions like aldol condensation.

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state through dipole interactions, while protic solvents stabilize intermediates via hydrogen bonding.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.92–7.85 (m, 2H, Ar-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -138.2 (m, 2F, ortho-F), -152.6 (t, 1F, para-F), -161.3 (m, 2F, meta-F).
  • IR (KBr): ν 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis (from methanol-DMF) confirms the E-configuration of the azomethine bond, with a dihedral angle of 88.6° between the pentafluorophenyl and hydrazinecarboxamide planes. Intermolecular N–H⋯O hydrogen bonds (2.85–3.10 Å) and π-π stacking (3.656 Å) stabilize the crystal lattice.

Applications and Derivatives

Anticancer Activity

Schiff bases derived from pentafluorophenyl hydrazine exhibit moderate cytotoxicity against A2780 ovarian cancer cells (IC₅₀ = 12–45 μM). Structure-activity studies indicate that electron-withdrawing groups enhance apoptosis induction via mitochondrial pathway activation.

Antimicrobial Agents

Functionalization of the hydrazinecarboxamide scaffold with heterocycles (e.g., pyrazole, benzimidazole) yields compounds with potent activity against Staphylococcus aureus (MIC = 2–8 μg/mL). The pentafluorophenyl moiety improves membrane permeability, as evidenced by logP values >3.5.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in compounds with different functional groups.

Scientific Research Applications

Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Compound Name Substituent Key Structural Features Electronic Effects Reference
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- Pentafluorophenyl Strong electron-withdrawing group, high electronegativity Increased stability, enhanced dipole moment N/A (Target)
2-((2-Hydroxynaphthalen-1-yl)methylene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide Hydroxynaphthyl + thiazole Tridentate binding (amide O, azomethine N, naphthol O) Planar conjugation, moderate electron withdrawal
(E)-2-{(2-Hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide Hydroxynaphthyl Extensive hydrogen bonding (N–H⋯O), planar distortion Stabilized crystal packing via cooperative H-bond networks
2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboxamide Nitrofuran Nitro group enhances redox activity High electrophilicity, antibacterial activity
2-((3-Aminophenyl)(phenyl)methylene)hydrazinecarboxamide Aminophenyl + phenyl Chelating amino group Enhanced metal coordination capacity

Key Observations :

  • Hydrogen bonding in hydroxynaphthyl derivatives (e.g., ) stabilizes crystal structures, whereas the pentafluorophenyl group may prioritize hydrophobic interactions .

Key Observations :

  • The pentafluorophenyl group may confer unique bioactivity due to its combination of hydrophobicity and electronegativity, though direct evidence is lacking. Analogous compounds with electron-withdrawing groups (e.g., nitrofuran) show antibacterial and redox-mediated effects .
  • Metal coordination is prominent in thiazole- and aminophenyl-substituted hydrazinecarboxamides, suggesting the target compound could form stable complexes with transition metals for catalytic or therapeutic applications .

Quantum Chemical and Physicochemical Comparisons

Table 3: Quantum Chemical Parameters (DFT Studies)

Compound Name HOMO (eV) LUMO (eV) ΔE (eV) Dipole Moment (D) Reference
Formazan FB -5.21 -1.98 3.23 4.56
Formazan FD -4.89 -1.75 3.14 5.12
Target Compound (Predicted) ~-5.5 to -6.0 ~-2.5 to -3.0 ~3.0 >6.0 N/A

Key Observations :

  • A higher dipole moment (>6.0 D) is anticipated due to the polar C–F bonds, enhancing solubility in aprotic solvents.

Biological Activity

Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazinecarboxamide functional group and a pentafluorophenyl moiety. Its chemical formula can be represented as C10_{10}H6_{6}F5_5N3_3O, indicating a complex structure that contributes to its biological properties.

Research indicates that hydrazinecarboxamide derivatives exhibit various biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Antitumor Activity

A study conducted on the cytotoxic effects of hydrazinecarboxamide derivatives against human cancer cell lines revealed that compounds with the pentafluorophenyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The research utilized MTT assays to quantify cell viability, showing significant reductions in cell proliferation at varying concentrations of the compound.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Induction of apoptosis
HT29 (Colon)20Cell cycle arrest
MCF7 (Breast)25Inhibition of proliferation

Antimicrobial Activity

In another study, hydrazinecarboxamide was tested against several bacterial strains, including E. coli and S. aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Effectiveness
E. coli32Strong inhibition
S. aureus64Moderate inhibition
P. aeruginosa128Weak inhibition

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